molecular formula C16H14N2O B2356440 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one CAS No. 930899-16-4

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

Cat. No.: B2356440
CAS No.: 930899-16-4
M. Wt: 250.301
InChI Key: LPWLDPRVKGAYHE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one typically involves the reaction of 2,4-dimethylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then cyclized to form the phthalazinone ring system.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the phthalazinone ring to a phthalazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phthalazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylphthalazin-1(2H)-one
  • 2-(4-Methylphenyl)phthalazin-1(2H)-one
  • 2-(2,6-Dimethylphenyl)phthalazin-1(2H)-one

Uniqueness

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWLDPRVKGAYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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